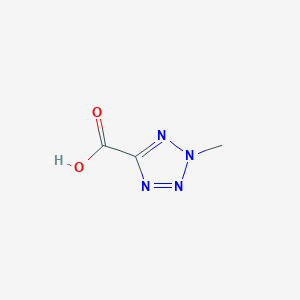

2-Methyltetrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-7-5-2(3(8)9)4-6-7/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHZPBXUOJDGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314336 | |

| Record name | 2-methyltetrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13175-00-3 | |

| Record name | NSC282055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyltetrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyltetrazole-5-carboxylic acid

Introduction: The Significance of 2-Methyltetrazole-5-carboxylic acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological properties is a cornerstone of medicinal chemistry. Among the various bioisosteric replacements employed, the substitution of a carboxylic acid group with a tetrazole ring has proven to be a particularly fruitful strategy.[1][2][3] The tetrazole moiety, being more lipophilic and metabolically robust than a carboxylic acid, can improve a drug candidate's membrane permeability, oral bioavailability, and resistance to metabolic degradation.[3][4] this compound is a key building block in this field, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. Its structure provides a metabolically stable acidic functional group crucial for interacting with biological targets.[5] This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques required for its thorough characterization, aimed at researchers and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process commencing from a readily available nitrile precursor. The chosen synthetic route involves the formation of the tetrazole ring via a [3+2] cycloaddition, followed by hydrolysis of the nitrile to the desired carboxylic acid. This method is favored due to its high efficiency and the commercial availability of the starting materials.

A common and reliable method for the synthesis of 5-substituted tetrazoles is the reaction of a nitrile with an azide source.[6] Subsequent alkylation can lead to a mixture of N1 and N2 isomers. To circumvent this, a more controlled approach is often preferred, starting with a precursor that allows for regioselective methylation. However, for the purpose of this guide, we will focus on a straightforward and scalable synthesis starting from 2-methyl-5-cyanotetrazole, which can be prepared from dicyandiamide. The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-Methyl-5-cyanotetrazole

While the direct synthesis of this compound is the primary focus, understanding the preparation of its immediate precursor, 2-methyl-5-cyanotetrazole, is beneficial. This intermediate is typically synthesized from the reaction of sodium dicyanamide with sodium azide and methyl iodide in a one-pot reaction. For the scope of this guide, we will assume the availability of 2-methyl-5-cyanotetrazole as the starting material for the final hydrolysis step.

Part 2: Hydrolysis of 2-Methyl-5-cyanotetrazole to this compound

The conversion of the cyano group to a carboxylic acid is a standard transformation in organic synthesis.[7] Both acidic and basic conditions can be employed for this hydrolysis. Basic hydrolysis is often preferred as it can minimize potential side reactions and often leads to cleaner product formation.[7]

Reaction Scheme:

Caption: Step-by-step experimental workflow.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-cyanotetrazole (5.0 g, 0.0454 mol), sodium hydroxide (3.63 g, 0.0908 mol), and deionized water (50 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate should form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Safety Precautions:

-

Handle sodium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Tetrazole compounds can be energetic. Avoid excessive heat and grinding.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show two signals. The methyl protons will appear as a singlet, and the acidic proton of the carboxylic acid will also be a singlet, typically at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the methyl carbon, the tetrazole ring carbon, and the carboxylic acid carbon.

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.1 | Singlet | -CH₃ |

| ¹H | ~11-13 | Broad Singlet | -COOH |

| ¹³C | ~35 | Quartet | -CH₃ |

| ¹³C | ~145 | Singlet | C-tetrazole |

| ¹³C | ~160 | Singlet | C=O |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The acidic proton's chemical shift is particularly sensitive to these factors. [8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands. [10][11] Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | N=N stretch (tetrazole ring) |

| ~1450 | Medium | C-H bend (methyl group) |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions. [8][9][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

For this compound (C₃H₄N₄O₂), the expected molecular weight is 128.09 g/mol . [13] Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 111 | [M-OH]⁺ |

| 83 | [M-COOH]⁺ |

| 43 | [HN₃]⁺ or [CH₃N]⁺ fragments |

The fragmentation of tetrazoles can be complex, often involving the loss of N₂ or HN₃. [14]For carboxylic acids, characteristic losses of OH and COOH are also expected. [15][16]

Melting Point

The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound. The reported melting point for this compound should be determined and compared to literature values if available.

Conclusion

This guide has outlined a reliable and scalable laboratory synthesis of this compound via the hydrolysis of 2-methyl-5-cyanotetrazole. The detailed protocol, coupled with a comprehensive characterization workflow, provides researchers and drug development professionals with the necessary tools to produce and validate this important building block. The application of standard analytical techniques such as NMR, IR, and mass spectrometry is crucial for ensuring the structural integrity and purity of the final product, which is paramount for its use in medicinal chemistry and other applications.

References

-

P. S. T. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

(n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF. ResearchGate. Retrieved from [Link]

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4).

- (n.d.). Process for preparing tetrazole-5-carboxylic acid derivatives. Google Patents.

- Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

-

(2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. Retrieved from [Link]

-

(n.d.). 2-methyl-2h-1,2,3,4-tetrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

-

(n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses. Retrieved from [Link]

-

(2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

(2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

- (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

-

(2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]

-

(n.d.). Synthesis of 2H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]

- (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives. Google Patents.

-

(n.d.). 5-Amino-2-methyl-2H-tetrazole. NIST WebBook. Retrieved from [Link]

-

B. C. S. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

- (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

(n.d.). Mass Spectrometry - Examples. University of Arizona. Retrieved from [Link]

- (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

- (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents.

-

(2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

-

(n.d.). Spectroscopy of Carboxylic Acids. Oregon State University. Retrieved from [Link]

-

(2025, August 6). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways | Request PDF. ResearchGate. Retrieved from [Link]

- (n.d.). Synthesizing method of 1-methyl-5-aminotetrazole. Google Patents.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. echemi.com [echemi.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. echemi.com [echemi.com]

- 14. lifesciencesite.com [lifesciencesite.com]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

physicochemical properties of 2-Methyltetrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyltetrazole-5-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a foundational principle for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Among the most successful and widely adopted strategies is the substitution of a carboxylic acid moiety with a 5-substituted tetrazole ring.[1][2] this compound (CAS No: 13175-00-3) serves as a quintessential scaffold in this context, embodying the structural and electronic attributes that make this bioisosteric switch so powerful.

The rationale for this replacement is grounded in the remarkably similar acidity (pKa) of the two groups, allowing the tetrazole to effectively mimic the crucial ionic interactions of a carboxylate at physiological pH.[3][4] However, the tetrazole introduces subtle but profound changes in other physicochemical parameters, notably an increase in the lipophilicity of its corresponding anion, which can significantly enhance membrane permeability and metabolic stability.[2][3]

This technical guide offers a comprehensive exploration of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It provides the causal reasoning behind experimental methodologies and offers detailed, field-proven protocols for the accurate characterization of this important molecule. By integrating theoretical principles with practical application, this guide aims to equip scientists with the knowledge necessary to fully leverage the unique properties of this tetrazole derivative in their research and development endeavors.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity and structure is the bedrock upon which all further physicochemical analysis is built. This compound is a heterocyclic compound featuring a five-membered aromatic ring with four nitrogen atoms (a tetrazole) and a carboxylic acid group at the 5-position. The methylation at the N2 position is a critical structural feature, as it resolves the tautomerism often seen in N-unsubstituted tetrazoles, locking the molecule into the 2H-isomer configuration.[4]

| Property | Value | Source(s) |

| Chemical Name | 2-methyl-2H-tetrazole-5-carboxylic acid | [5][6] |

| CAS Number | 13175-00-3 | [5][6][7] |

| Molecular Formula | C₃H₄N₄O₂ | [5][6] |

| Molecular Weight | 128.09 g/mol | [5][6] |

| Exact Mass | 128.03342538 Da | [5] |

| SMILES | CN1N=C(N=N1)C(=O)O | [6][8] |

| InChI Key | VQHZPBXUOJDGTE-UHFFFAOYSA-N | [8] |

Section 2: Core Physicochemical Properties - A Quantitative Analysis

The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems. This section details the most critical of these properties for this compound and provides robust protocols for their experimental determination.

Table of Core Physicochemical Properties

| Parameter | Value / Expected Range | Significance in Drug Development |

| Acidity (pKa) | ~4.5 - 5.1 (Typical for 5-substituted tetrazoles) | Governs ionization state at physiological pH, crucial for receptor binding and solubility.[3][4] |

| Lipophilicity (XlogP) | 0.0 (Predicted) | Influences membrane permeability, protein binding, and metabolic stability.[8] |

| Aqueous Solubility | Data not available | Determines dissolution rate, bioavailability, and suitability for formulation. |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | Correlates with passive molecular transport through membranes.[5] |

Acidity (pKa)

Theoretical Insight: The pKa is arguably the most important parameter validating the use of a tetrazole as a carboxylic acid bioisostere. With a pKa typically in the range of 4.5 to 5.1, the tetrazole ring ensures that the molecule is predominantly deprotonated to its anionic form at physiological pH (~7.4), just as a carboxylic acid would be.[3][4] This allows it to form the same critical ionic bonds with biological targets, such as the basic residues in an enzyme's active site.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for accurately measuring the pKa. The use of a calibrated pH meter and standardized titrant ensures traceability and accuracy.

Methodology:

-

Reagent Preparation:

-

Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent (e.g., methanol, DMSO) may be used, but the apparent pKa will need to be corrected.

-

Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

-

System Calibration: Calibrate the pH meter using at least two, preferably three, certified buffer standards (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).

-

Titration:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed beaker maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

-

-

Data Collection: After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

-

Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the inflection point has been added.[3]

-

For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD)

Theoretical Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME profile. It is commonly expressed as logP, the partition coefficient between n-octanol and water. While the predicted XlogP for the neutral form of this compound is 0.0, the more biologically relevant parameter is logD, which accounts for the pH-dependent distribution of the ionized species.[8] A key advantage of the tetrazole bioisostere is that its anion is significantly more lipophilic than the corresponding carboxylate, which can improve membrane permeability and reduce clearance by masking a highly polar group.[3]

Experimental Protocol: logP Determination by Shake-Flask Method

This is the gold standard method for logP measurement, providing a direct measure of partitioning at equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (or a minimal amount of co-solvent). The final concentration should be within the linear range of the chosen analytical method.

-

Equilibration:

-

In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 ratio).

-

Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient using the formula: logP = log([Compound]octanol / [Compound]water)[3]

Caption: Experimental workflow for shake-flask logP determination.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insight: NMR spectroscopy is the most powerful tool for elucidating molecular structure.

-

¹H NMR: The spectrum of this compound is expected to be simple. The acidic proton of the carboxyl group should appear as a very broad singlet far downfield, typically around 12 δ, though its position is dependent on concentration and solvent.[9][10] The methyl protons (CH₃) attached to the tetrazole ring will appear as a sharp singlet, likely in the 3-4 ppm region.

-

¹³C NMR: The carboxyl carbon is expected to resonate in the 165-185 δ range.[10][11] The substituted carbon of the tetrazole ring typically appears around 155-160 ppm.[2][12]

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the proton signals to confirm ratios and assign chemical shifts based on known ranges and electronic environments.

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum will be dominated by the carboxylic acid features. A very broad O–H stretching band is expected from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[9][13] A strong, sharp C=O carbonyl stretch should appear between 1690-1760 cm⁻¹.[13] Vibrations associated with the tetrazole ring (C=N, N=N stretches) will appear in the fingerprint region (typically 1000-1500 cm⁻¹).

General Protocol for IR Analysis (ATR):

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Insight: High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous confirmation of its elemental composition. The monoisotopic mass of this compound is 128.03342538 Da.[5]

Predicted Adducts for ESI-MS:

| Adduct | m/z |

| [M+H]⁺ | 129.04071 |

| [M+Na]⁺ | 151.02265 |

| [M-H]⁻ | 127.02615 |

| (Data sourced from PubChem prediction)[8] |

General Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Analysis: Compare the observed accurate mass to the theoretical mass to confirm the elemental formula.

Section 4: Synthetic Considerations and Purity

Theoretical Insight: The physicochemical data of a compound is only as reliable as its purity. 2,5-disubstituted tetrazoles are typically synthesized through regioselective alkylation of a 5-substituted-1H-tetrazole or via cycloaddition reactions involving nitriles.[14][15] It is critical to ensure that the final compound is free of starting materials, reagents, and isomeric impurities (e.g., the 1-methyl isomer), as these can significantly alter measured properties like pKa and melting point.

Purity Assessment Workflow: A combination of orthogonal analytical techniques is essential for confirming purity.

-

Primary Analysis (HPLC/LC-MS): Use a reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid) to separate the main component from any impurities. Purity is typically assessed by peak area percentage at a specific wavelength (e.g., 254 nm). LC-MS confirms the mass of the main peak corresponds to the target compound.

-

Structural Confirmation (NMR): ¹H NMR spectroscopy is used to confirm the structure and check for the presence of any proton-containing impurities.

-

Residual Solvent Analysis (GC or ¹H NMR): Check for the presence of residual solvents from the synthesis and purification process.

Caption: General logic for the synthesis and analysis of the target compound.

Conclusion

This compound is more than just a simple heterocyclic molecule; it is a powerful tool in the medicinal chemist's arsenal. Its physicochemical profile, anchored by a pKa that expertly mimics a carboxylic acid, allows for the fine-tuning of a drug candidate's properties to overcome common liabilities such as poor absorption or rapid metabolism. This guide has provided a detailed framework for understanding and experimentally determining its key characteristics, from acidity and lipophilicity to its spectroscopic fingerprint. The robust, self-validating protocols described herein are designed to ensure that researchers can generate high-quality, reliable data. A thorough characterization of this and similar molecules is not merely an academic exercise—it is a critical step in the rational design of safer and more effective medicines.

References

-

LookChem. (n.d.). Cas 91511-38-5, 2H-Tetrazole-5-carboxylicacid,2-methyl-,ethylester(6CI,9CI). Retrieved from [Link]

- The Royal Society of Chemistry. (2019). Supporting Information.

- Chen, Z.-X., Xiao, H.-M., & Gao, B.-H. (1999). Theoretical study on tetrazole and its derivatives (3) MP2 and thermodynamic calculations of amino derivatives of tetrazole. Chinese Journal of Chemistry.

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-1,2,3,4-tetrazole-5-carboxylic acid. Retrieved from [Link]

-

CORE. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Journal of Inclusion Phenomena and Macrocyclic Chemistry. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Methyl-2H-tetrazole-5-carboxylic acid | 13175-00-3 [chemicalbook.com]

- 8. PubChemLite - 2-methyl-2h-1,2,3,4-tetrazole-5-carboxylic acid (C3H4N4O2) [pubchemlite.lcsb.uni.lu]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2H-Tetrazole synthesis [organic-chemistry.org]

The Solubility of 2-Methyltetrazole-5-carboxylic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely advantageous—it is paramount. Among these properties, solubility stands out as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide is dedicated to a molecule of significant interest in medicinal chemistry: 2-Methyltetrazole-5-carboxylic acid.

This compound serves as a crucial structural motif, frequently employed as a bioisostere for a carboxylic acid group.[1] The tetrazole ring, with its unique electronic and steric properties, can enhance metabolic stability and improve pharmacokinetic profiles.[2] However, the very characteristics that make it a valuable isostere also govern its solubility behavior in complex ways. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for its determination. While comprehensive quantitative solubility data for this specific molecule remains elusive in publicly accessible literature, this guide equips researchers with the foundational knowledge and experimental frameworks to confidently assess its solubility in their own laboratory settings.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. Understanding these characteristics provides a predictive framework for its behavior in various solvent environments.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | [3] |

| Molecular Weight | 128.09 g/mol | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Topological Polar Surface Area | 80.9 Ų | [3] |

| Predicted logP | 0.0 |

The structure of this compound, featuring a carboxylic acid group and a tetrazole ring with four nitrogen atoms, imparts a high degree of polarity. The presence of a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring and the carbonyl oxygens) suggests a strong potential for intermolecular interactions, both with itself in the solid state and with solvent molecules.[3] The predicted logP of 0.0 indicates a balanced lipophilic/hydrophilic character, suggesting that its solubility will be highly sensitive to the nature of the organic solvent.

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental starting point for predicting solubility. For this compound, this principle can be elaborated through the lens of intermolecular forces.

Solvent Polarity: Due to its polar nature, this compound is expected to exhibit higher solubility in polar organic solvents. Protic solvents, such as methanol and ethanol, should be effective at solvating the molecule due to their ability to engage in hydrogen bonding with both the carboxylic acid and the tetrazole ring. Polar aprotic solvents, like acetone and acetonitrile, can also be effective solvents, primarily through dipole-dipole interactions with the polar functional groups of the solute. Conversely, nonpolar solvents, such as hexanes and toluene, are anticipated to be poor solvents for this compound due to the significant mismatch in polarity.

Hydrogen Bonding: The capacity of a solvent to participate in hydrogen bonding is a critical factor. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. Solvents that can reciprocate these interactions will be more effective at disrupting the crystal lattice of the solid and solvating the individual molecules.

A Case Study: 1-H-Tetrazole-1-acetic Acid

While specific data for this compound is limited, a study on the solubility of the structurally similar 1-H-tetrazole-1-acetic acid provides valuable insights. The solubility of this compound was measured in a range of solvents, demonstrating higher solubility in polar protic solvents like water and methanol, and moderate solubility in polar aprotic solvents like acetone and ethyl acetate. This trend strongly supports the theoretical considerations outlined above and provides a reasonable expectation for the solubility behavior of this compound.

Experimental Determination of Solubility: A Validated Protocol

The most reliable understanding of a compound's solubility comes from empirical measurement. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all organic solvents are of high purity and are degassed if necessary for the analytical method.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the remaining solid residue. The solubility can then be calculated as the mass of the dissolved solid per mass or volume of the solvent.

-

Alternative Quantification (HPLC): Alternatively, the filtered saturated solution can be accurately diluted with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. The concentration of this compound in the diluted sample is then determined against a calibration curve prepared from standards of known concentration. The solubility is calculated by taking the dilution factor into account.

Data Presentation

The determined solubility data should be presented in a clear and organized table, expressing solubility in units such as g/100 mL, mg/mL, or molarity (mol/L) at the specified temperature.

Visualizing the Workflow and Molecular Interactions

Diagrams can greatly enhance the understanding of complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key molecular interactions influencing solubility.

Caption: Key molecular interactions influencing the solubility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed. [3]It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a comprehensive public database of the solubility of this compound in a wide array of organic solvents is not yet available, a strong predictive understanding can be established based on its physicochemical properties and by analogy to structurally similar molecules. This technical guide provides the theoretical foundation and a detailed, validated experimental protocol to empower researchers to determine its solubility accurately and reliably. A thorough understanding and empirical determination of solubility are indispensable steps in the successful development of new chemical entities and pharmaceutical formulations incorporating this important tetrazole derivative.

References

- PubChem. (n.d.). 2-methyl-2h-1,2,3,4-tetrazole-5-carboxylic acid. National Center for Biotechnology Information.

- ECHEMI. (n.d.). This compound | 13175-00-3.

- BenchChem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.

- Singh, H., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76(1-2), 1-19.

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Methyltetrazole-5-carboxylic Acid

Introduction

2-Methyltetrazole-5-carboxylic acid, a substituted tetrazole derivative, is a molecule of significant interest in pharmaceutical and materials science. The tetrazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for carboxylic acid groups, which can influence the pharmacokinetic and physicochemical properties of drug candidates. Furthermore, the high nitrogen content of the tetrazole ring imparts energetic characteristics, making its derivatives relevant in the field of energetic materials.

The thermal stability of this compound is a critical parameter that dictates its suitability for various applications. Understanding its behavior at elevated temperatures is paramount for ensuring safe handling, processing, and storage, as well as for predicting its performance in thermally stressful environments. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, with a focus on the underlying principles and the rationale behind experimental design.

Core Analytical Techniques for Thermal Stability Assessment

The thermal stability of a compound is not defined by a single data point but rather by a comprehensive profile of its behavior under thermal stress. To this end, a suite of thermoanalytical techniques is employed to elucidate key parameters such as decomposition temperature, mass loss, and heat flow. The three primary techniques discussed in this guide are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Principle and Rationale: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference material as a function of temperature. It is instrumental in identifying thermal events such as melting, crystallization, and decomposition. For this compound, DSC can reveal the onset temperature of decomposition, which is a critical indicator of its thermal stability, and the enthalpy of decomposition, which quantifies the energy released during this process. The choice of an inert atmosphere, such as nitrogen, is crucial to prevent oxidative side reactions that could obscure the intrinsic thermal decomposition behavior of the compound.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[1] A small sample mass is used to minimize thermal gradients and ensure uniform heating.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate, typically 5-10 °C/min, to a final temperature that encompasses the entire decomposition event (e.g., 350 °C).[1] A controlled heating rate is essential for obtaining reproducible and interpretable data.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis and Interpretation: The resulting DSC thermogram will display peaks corresponding to thermal events. An endothermic peak typically represents melting, while an exothermic peak signifies decomposition. The key parameters to be extracted are:

-

Onset Temperature of Decomposition (Tonset): The temperature at which the decomposition process begins, determined by the intersection of the baseline and the tangent of the exothermic peak.

-

Peak Temperature of Decomposition (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

Principle and Rationale: TGA measures the change in mass of a sample as a function of temperature or time. This technique is complementary to DSC and provides quantitative information about the mass loss associated with decomposition. For this compound, TGA can determine the temperature range over which decomposition occurs and the percentage of the initial mass that is lost. This is particularly useful for understanding the stoichiometry of the decomposition reaction and identifying the formation of non-volatile residues.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas like nitrogen at a controlled flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature beyond the completion of mass loss (e.g., 400 °C).[1]

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis and Interpretation: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates. Key information obtained from TGA includes:

-

Onset Temperature of Mass Loss: The temperature at which significant mass loss begins.

-

Temperature of Maximum Mass Loss Rate: The peak temperature on the DTG curve.

-

Total Mass Loss: The percentage of the initial mass lost during decomposition.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Accelerating Rate Calorimetry (ARC)

Principle and Rationale: ARC is a highly sensitive technique used to study the thermal runaway potential of energetic materials.[2][3][4] It operates under adiabatic conditions, meaning that any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise.[4][5] This mimics a worst-case scenario in a large-scale chemical process where heat dissipation is limited. For this compound, ARC provides crucial data for hazard assessment, including the time to maximum rate of decomposition and the self-heating rate.

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure-resistant bomb, usually made of titanium or stainless steel.

-

Instrument Setup: The sample bomb is placed in a calorimeter jacket. The system is designed to maintain an adiabatic environment.

-

Heat-Wait-Seek Algorithm:

-

Heat: The sample is heated in small, incremental steps.

-

Wait: After each heating step, the system waits for thermal equilibrium to be established.

-

Seek: The instrument monitors the sample's self-heating rate. If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once self-heating is detected, the surrounding heaters track the sample's temperature, ensuring no heat is lost to the environment. The temperature and pressure are continuously recorded until the reaction is complete.

Data Analysis and Interpretation: The ARC data provides a wealth of information for safety analysis:

-

Onset Temperature of Self-Heating: The temperature at which the exothermic decomposition becomes significant.

-

Temperature and Pressure vs. Time Profiles: These plots illustrate the progression of the thermal runaway.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate under adiabatic conditions from a given starting temperature.

-

Adiabatic Temperature Rise: The total temperature increase due to the exothermic decomposition.

Summary of Thermal Stability Data

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Heating Rate | 10 °C/min | 10 °C/min | Heat-Wait-Seek |

| Atmosphere | Nitrogen | Nitrogen | N/A |

| Onset Temperature | ~180 - 200 °C | ~185 - 205 °C | ~170 - 190 °C |

| Peak Temperature | ~210 - 230 °C | ~215 - 235 °C | - |

| Mass Loss | - | > 95% | - |

| Enthalpy (ΔHd) | Highly Exothermic | - | - |

| Time to Max Rate | - | - | Varies with onset T |

Causality Behind Experimental Choices and Self-Validating Systems

The choice of experimental parameters is critical for obtaining meaningful and reliable data. For instance, the heating rate in DSC and TGA directly influences the observed decomposition temperatures; higher heating rates tend to shift the decomposition to higher temperatures.[6] Therefore, consistency in the heating rate is paramount for comparing results across different batches or studies.

The use of an inert atmosphere is a self-validating measure. By eliminating the possibility of oxidation, the observed thermal events can be confidently attributed to the intrinsic decomposition of the molecule. Any deviation from expected behavior under an inert atmosphere would prompt an investigation into sample purity or unexpected reactivity.

In ARC, the heat-wait-seek algorithm is inherently self-validating. The instrument only enters the critical adiabatic mode when it detects a genuine self-heating reaction, minimizing the risk of false positives and ensuring that the subsequent data accurately reflects the material's runaway potential.

Safe Handling and Storage

Given the energetic nature of tetrazole compounds, appropriate safety precautions are essential.[7] this compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8][9][10] Avoid creating dust, and keep the compound away from sources of ignition, strong oxidizing agents, and strong acids or bases.[7][8] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Conclusion

The thermal stability of this compound is a multifaceted property that requires a combination of analytical techniques for a thorough assessment. DSC provides crucial information on the energetics of decomposition, TGA quantifies the associated mass loss, and ARC evaluates the potential for thermal runaway. By carefully designing experiments and understanding the causality behind the chosen parameters, researchers and drug development professionals can obtain a comprehensive thermal stability profile, ensuring the safe and effective application of this important molecule.

References

- Utilization of Accelerating Rate Calorimetry for the Characterization of Energetic Materials at MRC-Mound. (n.d.). DTIC.

- Pickard, J. M. (1981). Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound. OSTI.GOV.

- Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC). (n.d.). Scientific.Net.

- Accelerating Rate Calorimetry. (n.d.). NETZSCH Analyzing & Testing.

- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (n.d.). BenchChem.

- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.

- An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (n.d.). ResearchGate.

- (PDF) Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate.

- Results of DSC studies of tetrazine derivatives. (n.d.). ResearchGate.

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[2][3][5]Triazolo[4,3-b. (2022). Semantic Scholar. Retrieved from

- (PDF) Decomposition products of tetrazoles. (2024). ResearchGate.

- SAFETY DATA SHEET. (2023). Fisher Scientific.

- SAFETY DATA SHEET. (2024). TCI Chemicals.

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- THERMAL DECOMPOSITION OF TETRAZOLE PART II. KINETIC ANALYSIS. (n.d.). ElectronicsAndBooks.

- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. (2012). Zachariah Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound (Conference) | OSTI.GOV [osti.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.es [fishersci.es]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

synthesis of 2-Methyltetrazole-5-carboxylic acid from methyl cyanoformate

Application Note & Protocol

Topic: Synthesis of 2-Methyltetrazole-5-carboxylic Acid from Methyl Cyanoformate Reference ID: T5CA-MCF-ANP-2601

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound often utilized in medicinal chemistry as a metabolically stable surrogate for a carboxylic acid moiety.[1][2] The described synthetic pathway initiates from the readily available and reactive precursor, methyl cyanoformate. The methodology encompasses a three-step sequence: (1) a catalyzed [3+2] cycloaddition of methyl cyanoformate with sodium azide to form the intermediate methyl 1H-tetrazole-5-carboxylate; (2) a regioselective N-methylation favoring the desired N2 isomer, methyl 2-methyltetrazole-5-carboxylate; and (3) a final saponification step to yield the target acid. This guide emphasizes the mechanistic rationale behind the procedural steps, particularly the factors governing regioselectivity in the methylation stage. Detailed, field-tested protocols are provided, alongside critical safety information for handling the hazardous reagents involved.

Synthetic Strategy & Mechanistic Overview

The conversion of methyl cyanoformate to this compound is a logical and efficient process that builds the tetrazole heterocycle and then modifies it to achieve the desired substitution pattern.

Overall Reaction Scheme

The synthesis proceeds through the following three stages:

-

Tetrazole Formation: [3+2] Cycloaddition

-

Isomer-Selective Alkylation: N-Methylation

-

Ester Cleavage: Saponification

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Valsartan

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Valsartan and its Synthesis

Valsartan is a highly selective angiotensin II receptor blocker (ARB) that is widely prescribed for the management of hypertension and heart failure.[1] By targeting the AT1 receptor, valsartan effectively mitigates the vasoconstrictive effects of angiotensin II, a key regulator of blood pressure.[1] The chemical structure of valsartan, (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine, features a characteristic biphenyl-tetrazole moiety, which is crucial for its therapeutic activity. The synthesis of valsartan is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of a common and robust synthetic route, offering detailed protocols and expert insights into the critical transformations involved.

The Strategic Approach to Valsartan Synthesis: A Shift in Perspective

While various synthetic strategies for valsartan have been explored, a prevalent and industrially viable approach does not commence with a pre-functionalized tetrazole carboxylic acid. Instead, the synthesis strategically builds the molecule by first assembling the core biphenyl structure, followed by the formation and functionalization of the crucial tetrazole ring. This methodology offers greater flexibility and control over the introduction of key functionalities.

The Core Synthetic Pathway

The synthesis of valsartan can be logically divided into several key stages, each involving distinct chemical transformations. The overall workflow is designed to efficiently construct the complex molecular architecture of valsartan while maintaining stereochemical integrity.

Part I: Construction of the Biphenyl-Tetrazole Core

The initial phase of the synthesis focuses on the creation of the essential biphenyl-tetrazole scaffold. This is typically achieved through a sequence of reactions starting from more readily available precursors.

Step 1: Formation of the Biphenyl Structure

The synthesis often begins with the construction of the biphenyl core. A common method involves a Suzuki-Miyaura coupling reaction between a suitable boronic acid and an aryl halide. For instance, 4-methylphenylboronic acid can be coupled with 2-cyanobromobenzene in the presence of a palladium catalyst to yield 4'-methyl-2-cyanobiphenyl. This reaction is highly efficient and provides a direct route to the biphenyl skeleton.

Step 2: Formation of the Tetrazole Ring from the Cyano Group

The tetrazole ring, a critical component for the biological activity of valsartan, is typically formed from the cyano group of the biphenyl intermediate. This transformation is a [3+2] cycloaddition reaction involving an azide source. Sodium azide (NaN₃) is a commonly used reagent for this purpose, often in the presence of a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride to facilitate the reaction.[2] The reaction is typically carried out in a high-boiling solvent like N,N-dimethylformamide (DMF).[3]

Step 3: Protection of the Tetrazole Ring

The acidic proton on the tetrazole ring can interfere with subsequent reactions. Therefore, it is often protected with a suitable protecting group. The trityl (triphenylmethyl) group is a widely used protecting group for tetrazoles due to its steric bulk and relative ease of removal under acidic conditions.[4] The tetrazole is treated with trityl chloride in the presence of a base to afford the N-trityl protected intermediate.

Step 4: Bromination of the Methyl Group

To enable the subsequent coupling with the L-valine derivative, the methyl group on the biphenyl ring is converted to a bromomethyl group. This is typically achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[5] This reaction selectively brominates the benzylic position, yielding the key intermediate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[6]

Part II: Assembly of the Valsartan Molecule

With the activated biphenyl-tetrazole core in hand, the subsequent steps focus on the introduction of the L-valine and pentanoyl moieties.

Step 5: N-Alkylation of L-Valine Methyl Ester

The chiral center of valsartan is introduced at this stage through the N-alkylation of an L-valine ester with the bromomethyl intermediate. L-valine methyl ester hydrochloride is commonly used, and the reaction is carried out in the presence of a base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and facilitate the nucleophilic substitution.[1] This step forms the crucial carbon-nitrogen bond and sets the stereochemistry of the final molecule.

Step 6: N-Acylation with Valeryl Chloride

The final carbon skeleton of valsartan is completed by the acylation of the secondary amine with valeryl chloride (pentanoyl chloride). This reaction is typically performed in the presence of a base to scavenge the hydrogen chloride byproduct.[1]

Part III: Final Deprotection and Hydrolysis

The concluding steps of the synthesis involve the removal of the protecting groups to unveil the final valsartan molecule.

Step 7: Deprotection of the Trityl Group and Hydrolysis of the Methyl Ester

The trityl protecting group is typically removed under acidic conditions.[7] Concurrently or in a subsequent step, the methyl ester is hydrolyzed to the carboxylic acid. This is often achieved by treatment with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole

-

To a solution of 4'-methyl-2-cyanobiphenyl in DMF, add sodium azide and triethylamine hydrochloride.[2]

-

Heat the reaction mixture at a temperature of 120-130°C for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

-

Dissolve 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole in a suitable solvent such as dichloromethane.

-

Add triethylamine and trityl chloride, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting trityl-protected intermediate in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.[5]

-

Reflux the mixture, monitoring the reaction progress by TLC.

-

After completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude brominated product.

-

Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of Valsartan

-

To a solution of L-valine methyl ester hydrochloride in a solvent like DMF, add diisopropylethylamine (DIPEA).[1]

-

Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole to the mixture and stir at room temperature until the alkylation is complete.

-

Add valeryl chloride and continue stirring until the acylation is complete.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Dissolve the crude protected valsartan ester in a suitable solvent mixture (e.g., methanol/THF).

-

Add an aqueous solution of a strong acid (e.g., HCl) to remove the trityl group.

-

After detritylation is complete, add an aqueous solution of a strong base (e.g., NaOH) to hydrolyze the methyl ester.[1]

-

Monitor the hydrolysis by TLC or HPLC.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate valsartan.

-

Filter the solid, wash with water, and dry to obtain crude valsartan.

-

Purify the crude valsartan by recrystallization from an appropriate solvent system.

Data Presentation

| Step | Key Reagents | Typical Yield (%) | Purity (%) |

| Tetrazole Formation | Sodium Azide, Triethylamine HCl | 85-95 | >98 |

| Trityl Protection | Trityl Chloride, Triethylamine | 90-98 | >99 |

| Bromination | NBS, AIBN | 75-85 | >97 |

| N-Alkylation | L-Valine Methyl Ester HCl, DIPEA | 80-90 | >98 |

| N-Acylation | Valeryl Chloride | 90-98 | >98 |

| Deprotection/Hydrolysis | HCl, NaOH | 85-95 | >99.5 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Valsartan.

Causality Behind Experimental Choices

-

Choice of Protecting Group: The trityl group is selected for tetrazole protection due to its ability to be introduced under mild basic conditions and removed under acidic conditions, which are compatible with the other functional groups in the molecule.[4] Its steric bulk also prevents undesired side reactions at the tetrazole ring.

-

Reagents for Tetrazole Formation: The use of sodium azide with a Lewis acid catalyst provides a reliable and high-yielding method for the conversion of the cyano group to the tetrazole ring.[2] While organotin azides can also be used, sodium azide is often preferred due to toxicity concerns associated with tin compounds.[3]

-

Stereochemical Control: The use of enantiomerically pure L-valine methyl ester in the N-alkylation step is critical for establishing the desired (S)-stereochemistry in the final valsartan molecule. The reaction conditions are chosen to minimize racemization.

Trustworthiness: A Self-Validating System

Each protocol described is designed to be a self-validating system through in-process controls. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed at each stage to monitor the reaction progress, ensure the complete consumption of starting materials, and assess the purity of the intermediates. The final product is rigorously characterized using techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity, purity, and stereochemical integrity, ensuring it meets the stringent quality standards required for a pharmaceutical ingredient.

References

- Wang, G. X., Sun, B. P., & Ru, Z. L. (2008). Synthesis and characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl.

- BenchChem. (2025).

- Google Patents. (n.d.). CN101450917B - Valsartan synthesis method.

- Goossen, L. J., & Melzer, B. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(19), 7473–7476.

-

ResearchGate. (n.d.). Generalized diagram to show the formation of the tetrazole moiety of valsartan. Retrieved from [Link]

- Reddy, K. S., & Kumar, V. (2009). New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development, 13(6), 1156–1160.

- Nguyen, V. C., et al. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry, 57(3), 343-346.

-

Thieme. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]

- Babu, B., et al. (2011). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 59(9), 1163-1165.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | 124750-51-2 [chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

The Dual-Faceted Role of 2-Methyltetrazole-5-carboxylic Acid Scaffolds in Medicinal Chemistry: From Bioisostere to Bioactive Moiety

Introduction: Beyond Simple Bioisosterism

In the landscape of medicinal chemistry, the tetrazole ring is widely recognized as a premier bioisostere for the carboxylic acid functional group. This substitution is a cornerstone strategy for enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the applications of tetrazole derivatives extend far beyond this singular role. This guide delves into the specific and nuanced applications of molecules incorporating the 2-Methyltetrazole-5-carboxylic acid scaffold and its regioisomers. Here, the tetrazole and carboxylic acid groups coexist, creating a unique pharmacophore with distinct applications, most notably in the realm of antibacterial agents. We will explore how this structural motif, particularly its derived thiol, has been pivotal in the development of potent cephalosporin antibiotics and discuss the critical clinical implications of its use.

Core Application: The N-Methyl-5-Thiotetrazole (NMTT) Side Chain in Cephalosporin Antibiotics

A primary and highly significant application of a derivative of the 1-methyltetrazole-5-carboxylic acid isomer is its role as the 1-methyl-1H-tetrazol-5-yl-thiomethyl group at the C-3 position of the cephalosporin core.[3][4] This side chain, often abbreviated as NMTT or 1-MTT, is a hallmark of several clinically important second and third-generation cephalosporins, including Cefamandole, Cefoperazone, and Cefotetan.[5][6]

The rationale for its inclusion is twofold:

-

Modulation of Antibacterial Spectrum and Potency: The nature of the leaving group at the C-3 position of the cephalosporin nucleus is a key determinant of the drug's pharmacokinetic profile and antibacterial spectrum. The NMTT moiety serves as an effective leaving group upon interaction with penicillin-binding proteins (PBPs) in the bacterial cell wall, contributing to the drug's bactericidal efficacy.[7][8]

-

Enhancement of Metabolic Stability: Compared to the natural acetoxy group found in early cephalosporins, the NMTT side chain is less susceptible to hydrolysis by host esterases, leading to a longer plasma half-life and improved pharmacokinetic properties.

Mechanism of Action of NMTT-Containing Cephalosporins

Like all β-lactam antibiotics, cephalosporins containing the NMTT side chain exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. The strained β-lactam ring opens and forms a covalent bond with the PBP active site, inactivating the enzyme. This disruption of cell wall integrity leads to cell lysis and bacterial death.[7][8]

Antibacterial Spectrum of NMTT-Containing Cephalosporins

Cephalosporins featuring the NMTT side chain typically exhibit a broad spectrum of activity, encompassing many Gram-positive and Gram-negative bacteria. Cefotetan, for example, demonstrates potent activity against Enterobacteriaceae, Haemophilus influenzae, and various anaerobic organisms, including Bacteroides fragilis.[11][12] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative NMTT-containing cephalosporins against common bacterial pathogens.

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Cefotetan | Escherichia coli (ESBL-producing) | 0.25 | 2 | [13] |

| Klebsiella pneumoniae (ESBL-producing) | 0.25 | 2 | [13] | |

| Bacteroides fragilis | 5.4 | 23 | [11] | |

| Staphylococcus aureus | 7.6 | >32 | [11] | |

| Cefoperazone | Escherichia coli | ≤0.5 | 1 | [12] |

| Klebsiella spp. | ≤0.5 | 2 | [12] | |

| Pseudomonas aeruginosa | 4 | 32 | [12] | |

| Cefamandole | Gram-positive cocci | ~0.1-0.5 | ~0.2-2 | [4] |

| Gram-negative bacilli | ~0.2-2 | ~4->64 | [4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values can vary based on testing methodology and geographical location of isolates.

Clinical Caveat: NMTT-Induced Coagulopathy

A critical aspect of the clinical application of NMTT-containing cephalosporins is the risk of coagulation disorders, specifically hypoprothrombinemia (a deficiency of prothrombin and other vitamin K-dependent clotting factors).[5][14] This adverse effect is directly attributed to the NMTT side chain.

Mechanism of NMTT-Induced Hypoprothrombinemia

The NMTT moiety, once cleaved from the cephalosporin core, structurally resembles a portion of Vitamin K. It is believed to inhibit the enzyme Vitamin K epoxide reductase.[15][16] This enzyme is crucial for the regeneration of active Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues in clotting factors II, VII, IX, and X. Without this modification, these factors cannot bind calcium and participate effectively in the coagulation cascade, leading to an increased risk of bleeding.[5]

Protocols for Researchers

Protocol 1: Representative Synthesis of a 2,5-Disubstituted Tetrazole

Objective: To synthesize a 2,5-disubstituted tetrazole via a one-pot 1,3-dipolar cycloaddition/diazotization sequence.

Materials:

-

Starting Nitrile (e.g., Benzonitrile)

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Alkylating agent (e.g., Methyl iodide)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)